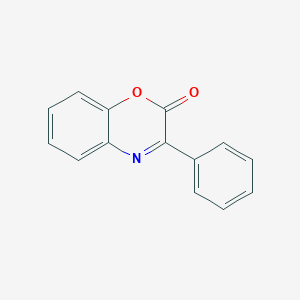
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-(isopentyloxy)-3-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: is a complex organic compound that combines several functional groups. Let’s break down its structure:
- The core structure is a pyrrolone ring, which confers biological activity.
- The benzoyl group (C₆H₅CO-) is attached to the pyrrolone ring.
- The butoxy (C₄H₉O-) and isopentyloxy (C₅H₁₁O-) groups enhance solubility and lipophilicity.
- The tetrahydrofuran (THF) moiety contributes flexibility.
準備方法
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, esterification, and other reactions.
Key Steps:
Reaction Conditions: Specific conditions depend on the individual steps and reagents used.
- While no specific industrial method is widely reported, research labs can produce this compound on a smaller scale for scientific investigations.
化学反応の分析
Oxidation: The benzoyl group is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolone ring can yield the corresponding alcohol.
Substitution: The butoxy and isopentyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various alkoxides.
Major Products: Hydroxylated derivatives, ether-substituted analogs, and reduced forms.
科学的研究の応用
Medicinal Chemistry: Investigate its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biology: Explore its effects on cellular processes, receptor interactions, and enzymatic pathways.
Materials Science: Assess its use in polymer chemistry or as a building block for functional materials.
Industry: Investigate applications in agrochemicals, dyes, or specialty chemicals.
作用機序
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
類似化合物との比較
Uniqueness: Highlight its distinctive features compared to related pyrrolone derivatives.
Similar Compounds: Include examples like 4-butoxybenzoylpyrrolone and related analogs.
Remember that this compound’s potential lies in its versatility and the interplay of its functional groups. Researchers continue to explore its applications across various scientific domains.
: Example references are not provided due to the absence of specific literature on this compound. Researchers should consult relevant scientific journals and databases for further information.
特性
CAS番号 |
617695-76-8 |
|---|---|
分子式 |
C32H41NO7 |
分子量 |
551.7 g/mol |
IUPAC名 |
(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H41NO7/c1-5-6-16-38-24-12-9-22(10-13-24)30(34)28-29(33(32(36)31(28)35)20-25-8-7-17-39-25)23-11-14-26(27(19-23)37-4)40-18-15-21(2)3/h9-14,19,21,25,29,34H,5-8,15-18,20H2,1-4H3/b30-28+ |
InChIキー |
RRTQLQBUUDPJBY-SJCQXOIGSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C=C4)OCCC(C)C)OC)/O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C=C4)OCCC(C)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)
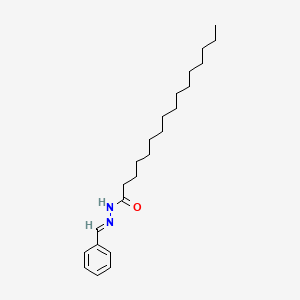
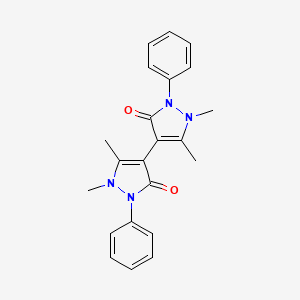
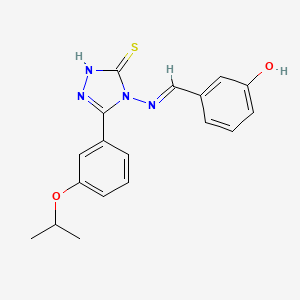
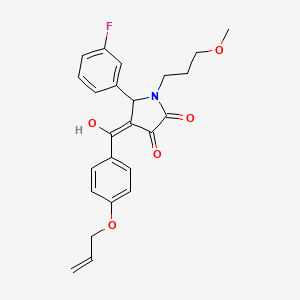

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)

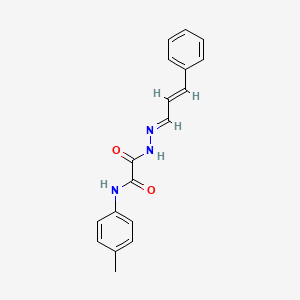
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)


